2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Indolizine Core: Starting with a suitable pyrrole derivative, the indolizine core can be constructed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Benzoyl Group: The benzoyl group can be attached through acylation reactions using reagents like benzoyl chloride.
Final Functionalization: The ethylphenyl and methylbenzoyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-methylphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-ethylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)pyrrole-1-carboxamide
Uniqueness
The uniqueness of 2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide lies in its specific substitution pattern on the indolizine core, which can influence its chemical reactivity, biological activity, and physical properties. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with desired characteristics.
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-17-9-13-19(14-10-17)27-25(30)21-20-6-4-5-15-28(20)23(22(21)26)24(29)18-11-7-16(2)8-12-18/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZWJCJUHKPBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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